molecular formula C14H12N2O6S B5634681 4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid

4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid

Cat. No. B5634681
M. Wt: 336.32 g/mol
InChI Key: MMPWHQCZSMCNOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid and its derivatives are synthesized from related sulfonamide compounds. These compounds are characterized using various techniques such as FTIR, NMR, and single crystal X-ray diffraction. The synthesis involves specific reactions under controlled conditions to ensure high yields and purity, often starting from methyl or ethyl groups combined with nitrobenzenesulfonic acids or similar compounds (Sarojini et al., 2013), (Jia-bin, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through spectroscopic studies and theoretical approaches, including NBO analysis and HOMO-LUMO evaluation. The structure is generally validated by comparing calculated results with experimental data, ensuring accuracy in the molecular geometry and vibrational frequencies (Sarojini et al., 2013), (Kurt et al., 2011).

Chemical Reactions and Properties

The compounds exhibit specific chemical reactions, such as nitration and oxygenation, leading to significant derivatives. Their reactions are characterized by high diastereoselectivity and the ability to undergo transformations such as the Nef reaction followed by methylation, important for generating active biological compounds (Foresti et al., 2003).

Physical Properties Analysis

Physical properties, including thermal stability, are determined through techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA). These studies are essential for understanding the behavior and stability of the compounds under various temperature conditions (Sarojini et al., 2013).

Chemical Properties Analysis

Chemical properties are closely tied to the molecular structure and synthesis process. The electronic and geometric configurations influence the reactivity and interaction with other molecules. Advanced spectroscopic and theoretical methods provide insights into the charge distribution, electron density, and potential chemical behavior of these compounds (Sarojini et al., 2013), (Kurt et al., 2011).

properties

IUPAC Name

4-methyl-3-[(4-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-9-2-3-10(14(17)18)8-13(9)15-23(21,22)12-6-4-11(5-7-12)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWHQCZSMCNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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